molecular formula C14H8Cl2FN B14059621 (2',3'-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile

(2',3'-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile

Cat. No.: B14059621
M. Wt: 280.1 g/mol
InChI Key: FUTSSPRGGCRLOE-UHFFFAOYSA-N
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Description

(2’,3’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The specific substituents on the biphenyl rings, such as chlorine and fluorine atoms, can significantly influence the chemical and physical properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2’,3’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile typically involves the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms onto the biphenyl structure.

    Nitrile Formation: Conversion of a suitable precursor to the acetonitrile group.

Industrial Production Methods: Industrial production methods may involve large-scale halogenation reactions followed by nitrile formation under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The halogen atoms (chlorine and fluorine) can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines.

Major Products:

  • Oxidized derivatives
  • Reduced amine derivatives
  • Substituted biphenyl compounds

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2’,3’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

  • (2’,3’-Dichloro-biphenyl-2-yl)-acetonitrile
  • (6-Fluoro-biphenyl-2-yl)-acetonitrile
  • (2’,3’-Dichloro-6-fluoro-biphenyl-4-yl)-acetonitrile

Properties

Molecular Formula

C14H8Cl2FN

Molecular Weight

280.1 g/mol

IUPAC Name

2-[2-(2,3-dichlorophenyl)-3-fluorophenyl]acetonitrile

InChI

InChI=1S/C14H8Cl2FN/c15-11-5-2-4-10(14(11)16)13-9(7-8-18)3-1-6-12(13)17/h1-6H,7H2

InChI Key

FUTSSPRGGCRLOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C(=CC=C2)Cl)Cl)CC#N

Origin of Product

United States

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